molecular formula C8H9NO2S B13610447 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid

Cat. No.: B13610447
M. Wt: 183.23 g/mol
InChI Key: HAPFDAOURFGLHF-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid is a heterocyclic organic compound that features a benzothiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic or basic conditions to form the benzothiazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiol or amine derivatives .

Scientific Research Applications

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound may inhibit certain enzymes by binding to their active sites, thereby modulating their activity. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylicacid can be compared with other similar compounds, such as:

Biological Activity

4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acid (CAS No. 933704-24-6) is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula: C8H9NO2S
  • Molecular Weight: 183.23 g/mol
  • CAS Number: 933704-24-6

Biological Activity Overview

Research indicates that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid exhibits several biological activities, primarily in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Studies have shown that this compound possesses significant antimicrobial properties. It disrupts bacterial cell membranes and inhibits essential enzymes critical for bacterial survival. For instance:

  • Mechanism: The compound interacts with bacterial cell wall synthesis pathways and disrupts membrane integrity.
  • Efficacy: In vitro studies demonstrated effectiveness against various Gram-positive and Gram-negative bacteria.

Anticancer Properties

Emerging research suggests that 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid may have anticancer effects.

  • Mechanism: It potentially induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.
  • Case Study: A recent study showed that the compound significantly reduced the viability of specific cancer cell lines (e.g., MCF-7 breast cancer cells) in a dose-dependent manner.

Research Findings

Study FocusFindingsReference
Antimicrobial ActivityEffective against E. coli and S. aureus; disrupts cell membrane
Anticancer ActivityInduces apoptosis in MCF-7 cells; dose-dependent viability reduction
Mechanism of ActionInhibits key enzymes involved in metabolic pathways

The biological activity of 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid can be attributed to its ability to interact with various molecular targets:

  • Bacterial Cell Membrane Disruption : The compound alters membrane permeability leading to cell lysis.
  • Enzyme Inhibition : It inhibits enzymes such as DNA gyrase and topoisomerase which are crucial for DNA replication in bacteria.
  • Apoptosis Induction : In cancer cells, it triggers apoptotic pathways by activating caspases and increasing reactive oxygen species (ROS) levels.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid and 4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylic acid, 4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid shows unique properties due to its specific substitution pattern on the benzothiazole ring.

CompoundAntimicrobial ActivityAnticancer Activity
4,5,6,7-Tetrahydro-1,3-benzothiazole-6-carboxylic acidHighModerate
2-Amino-4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acidModerateLow
4,5,6,7-Tetrahydro-1,3-benzothiazole-4-carboxylic acidLowHigh

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

4,5,6,7-tetrahydro-1,3-benzothiazole-6-carboxylic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h4-5H,1-3H2,(H,10,11)

InChI Key

HAPFDAOURFGLHF-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1C(=O)O)SC=N2

Origin of Product

United States

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